N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-5-13-25-20-11-8-18(15-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h6-11,15,24H,5,12-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYTXBHHHWPRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound's structure consists of a benzoxazepine core with additional functional groups that may influence its biological activity. The molecular formula is C22H30N2O4S with a molecular weight of approximately 430.55 g/mol. Its IUPAC name reflects its complex arrangement:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors can modulate signaling pathways that affect cellular responses.
- DNA/RNA Interaction : Potential interactions with genetic material could influence gene expression and cellular function.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzoxazepine derivatives. For instance, compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Organisms | Activity |
|---|---|---|
| Benzoxazepine Derivative | Staphylococcus aureus | Moderate |
| Benzoxazepine Derivative | Escherichia coli | High |
Anticancer Activity
Studies have also suggested potential anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxazepine derivatives for their antibacterial properties. The results indicated that certain modifications to the core structure significantly enhanced activity against resistant bacterial strains .
- Anticancer Research : An investigation into the anticancer effects of oxazepine derivatives demonstrated that these compounds could effectively inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic approach divides the target compound into three primary components:
- Benzo[b]oxazepine core (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine).
- Sulfonamide precursor (2-(4-methoxyphenyl)ethanesulfonyl chloride).
- Propyl substituent for N-alkylation.
The synthesis hinges on constructing the benzoxazepine scaffold, followed by sequential N-alkylation and sulfonylation reactions.
Synthesis of the Benzo[b]oxazepine Core
Cyclization Strategies
The benzoxazepine ring is typically synthesized via intramolecular cyclization of o-aminophenol derivatives. Two validated methods are highlighted:
Acid-Catalyzed Cyclization
Acylation of 3,4-dimethoxyphenol with chloroacetyl chloride forms a ketone intermediate, which undergoes cyclization in concentrated sulfuric acid to yield the oxazepine ring. Modifications include substituting dimethoxy groups with dimethyl and propyl moieties during intermediate stages.
Reaction Conditions :
Base-Mediated Cyclization
Alkaline conditions using NaOMe in methanol facilitate cyclization of N-(2,2-dimethoxyethyl)-2-arylacetamide derivatives. This method avoids harsh acids and improves regioselectivity.
Optimized Parameters :
Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride
Final Sulfonamide Coupling
The benzoxazepine amine reacts with 2-(4-methoxyphenyl)ethanesulfonyl chloride to form the target compound.
Procedure :
- Dissolve 8-amino-3,3-dimethyl-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one (1 equivalent) in anhydrous DCM.
- Add sulfonyl chloride (1.2 equivalents) and triethylamine (2 equivalents).
- Stir at 0°C for 1 hour, then warm to room temperature for 6 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
Optimization Insights :
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
